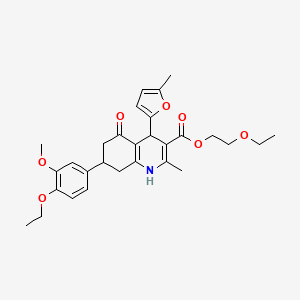![molecular formula C18H22N2O2S B11602188 (5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11602188.png)
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves the coupling of substituted hippuric acids with aromatic aldehydes. The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and reaction conditions effectively.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimitotic properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Mécanisme D'action
The mechanism of action of (5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimitotic activity is induced by binding to the cell protein tubulin, causing cessation of protein polymerization to microtubules, which play a key role in cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
Uniqueness
Compared to similar compounds, (5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific structural features, such as the cyclohexyl group and the sulfanylideneimidazolidinone core. These features may contribute to its distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C18H22N2O2S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H22N2O2S/c1-19-15(12-13-8-6-7-11-16(13)22-2)17(21)20(18(19)23)14-9-4-3-5-10-14/h6-8,11-12,14H,3-5,9-10H2,1-2H3/b15-12- |
Clé InChI |
VNKNAMHQNPPMRO-QINSGFPZSA-N |
SMILES isomérique |
CN1/C(=C\C2=CC=CC=C2OC)/C(=O)N(C1=S)C3CCCCC3 |
SMILES canonique |
CN1C(=CC2=CC=CC=C2OC)C(=O)N(C1=S)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602105.png)
![3-{5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11602112.png)
![(5Z)-2-(2-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602115.png)
![Diethyl 2,6-diamino-4-(4-butylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11602116.png)

![ethyl (5Z)-5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11602127.png)
![benzyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602132.png)
![4-ethyl-N-[(1Z)-4-oxo-3-(phenylamino)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B11602139.png)
![3-(2,4-dimethylphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11602151.png)
![{(2E)-2-[(2E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11602161.png)
![methyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602164.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602166.png)
![2-{[5,6-Bis(furan-2-YL)-1,2,4-triazin-3-YL]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11602171.png)
![(5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602175.png)
